Summary of the Application: Piperidine derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . 2,5-Dichloropyridin-3-ol can be used in the synthesis of these derivatives.
Methods of Application or Experimental Procedures: The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, and 2,5,5-trisubstituted protected piperidines .
Results or Outcomes: The result of this process is the formation of various piperidine derivatives in good yields . These derivatives can then be used in the development of various pharmaceuticals.
2,5-Dichloropyridin-3-ol is a chemical compound characterized by its molecular formula and a molecular weight of approximately 163.99 g/mol. This compound features a pyridine ring with two chlorine substituents located at the 2 and 5 positions and a hydroxyl group at the 3 position. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Recent studies indicate that 2,5-Dichloropyridin-3-ol exhibits notable biological activities. It has been implicated in:
The synthesis of 2,5-Dichloropyridin-3-ol typically involves several steps:
2,5-Dichloropyridin-3-ol finds use in several fields:
Research into the interaction of 2,5-Dichloropyridin-3-ol with biological systems has revealed:
Several compounds share structural similarities with 2,5-Dichloropyridin-3-ol. Here are some notable examples:
The unique positioning of the chlorine atoms and hydroxyl group on the pyridine ring imparts distinct chemical reactivity and biological activity compared to similar compounds. This specificity enhances its utility in targeted applications within pharmaceuticals and agrochemicals.
The molecular geometry of 2,5-dichloropyridin-3-ol was optimized using density functional theory with the B3LYP functional and 6-311++G(d,p) basis set [1] [2]. The optimized structure reveals a planar pyridine ring system with specific geometric distortions induced by the chlorine substituents and hydroxyl group.
Bond Length Analysis
The computed bond lengths demonstrate characteristic aromatic character within the pyridine ring. The carbon-carbon bond distances range from 1.34 to 1.42 Å, consistent with delocalized π-electron distribution [3] [4]. The C1-N6 bond length of 1.33 Å reflects the stronger electronegativity of nitrogen compared to carbon atoms in the aromatic system [5].
The carbon-chlorine bonds exhibit lengths of 1.72-1.73 Å, which are typical for aromatic C-Cl bonds and are influenced by the electron-withdrawing nature of chlorine substituents [1] [4]. The C3-O9 bond length of 1.35 Å indicates partial double bond character due to resonance delocalization between the hydroxyl oxygen and the aromatic ring [6].
Bond Angle Deviations
The bond angles within the pyridine ring deviate slightly from the ideal 120° expected for sp² hybridization. The C1-N6-C5 angle of 116.8° reflects the smaller size of nitrogen compared to carbon, creating ring strain. The presence of chlorine substituents at positions 2 and 5 introduces steric effects that influence neighboring bond angles, with C1-C2-Cl7 and C5-C4-Cl8 angles of 119.6° and 121.2°, respectively [2] [7].
The hydroxyl group at position 3 creates additional geometric perturbations, with the C2-C3-O9 angle of 122.4° and C4-C3-O9 angle of 118.4°, indicating asymmetric substitution effects on the aromatic framework [4] [8].
The vibrational spectrum of 2,5-dichloropyridin-3-ol encompasses 33 fundamental modes, each providing insights into specific molecular motions and bonding characteristics [1] [2]. The frequency assignments were determined through normal coordinate analysis and potential energy distribution calculations.
High-Frequency Region (3000-3700 cm⁻¹)
The hydroxyl stretching vibration appears at 3545 cm⁻¹ with high intensity (85.6 km/mol), characteristic of free O-H stretching in aromatic alcohols [3] [4]. This frequency position indicates minimal hydrogen bonding interactions in the gas phase calculations. The aromatic C-H stretching vibrations occur in the range 3075-3102 cm⁻¹, consistent with sp² hybridized carbon-hydrogen bonds [1] [7].
Aromatic Ring Vibrations (1400-1600 cm⁻¹)
The characteristic aromatic C=C and C=N stretching vibrations appear at 1594 and 1572 cm⁻¹, respectively [2] [9]. These frequencies demonstrate the aromatic character of the pyridine ring and are sensitive to substituent effects. The electron-withdrawing chlorine atoms and electron-donating hydroxyl group create opposing electronic influences that modulate these vibrational frequencies [4] [10].
Fingerprint Region (800-1400 cm⁻¹)
The fingerprint region contains numerous coupled vibrations involving C-H bending, C-C stretching, and ring deformation modes [1] [3]. The C-O stretching vibration at 1245 cm⁻¹ is characteristic of phenolic compounds and provides diagnostic information about the hydroxyl substitution [6] [11]. Ring breathing modes appear at lower frequencies (632 and 914 cm⁻¹) and are sensitive to overall ring substitution patterns [2] [9].
Low-Frequency Region (100-800 cm⁻¹)
The low-frequency region contains C-Cl stretching vibrations (524 and 689 cm⁻¹), ring deformation modes, and torsional motions [1] [4]. These vibrations are particularly important for understanding intermolecular interactions and molecular flexibility [2] [7]. Ring torsion modes below 300 cm⁻¹ provide information about out-of-plane deformations and potential barriers to ring puckering [3] [9].
The frontier molecular orbital analysis reveals crucial information about the electronic properties and chemical reactivity of 2,5-dichloropyridin-3-ol [1] [12]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities.
Highest Occupied Molecular Orbital Characteristics
The highest occupied molecular orbital energy of -7.89 eV indicates moderate electron-donating ability [1] [13]. The orbital density is primarily localized on the nitrogen lone pair and oxygen lone pair regions, with significant contribution from the aromatic π-system [12] [14]. The presence of chlorine substituents reduces the highest occupied molecular orbital energy compared to unsubstituted pyridin-3-ol due to their electron-withdrawing inductive effects [4] [10].
Lowest Unoccupied Molecular Orbital Properties
The lowest unoccupied molecular orbital energy of -1.45 eV demonstrates the molecule's capacity for electron acceptance [1] [15]. The orbital distribution extends over the entire aromatic ring with enhanced density near the electronegative chlorine and nitrogen atoms [12] [13]. This electronic configuration suggests potential electrophilic reactivity at carbon positions adjacent to these substituents [14] [10].
Energy Gap and Reactivity Descriptors
The frontier orbital energy gap of 6.44 eV indicates moderate chemical stability and kinetic inertness [1] [13]. This value is consistent with substituted pyridine derivatives and suggests lower reactivity compared to highly conjugated systems [12] [15]. The calculated chemical hardness of 3.22 eV and chemical softness of 0.31 eV⁻¹ classify this compound as a moderately hard Lewis base according to Pearson's hard-soft acid-base theory [16] [17].
The electrophilicity index of 3.38 eV provides a measure of the molecule's propensity to accept electrons from nucleophiles [18] [16]. This moderate electrophilicity suggests balanced reactivity toward both electrophilic and nucleophilic reagents, making it a versatile synthetic intermediate [17].